4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring, a tert-butylphenyl group, and a methylsulfanyl group
Properties
IUPAC Name |
4-(butan-2-ylamino)-6-(4-tert-butylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S/c1-7-13(2)22-18-16(12-21)17(23-19(24-18)25-6)14-8-10-15(11-9-14)20(3,4)5/h8-11,13H,7H2,1-6H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYQLHZDQRSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as tert-butylphenyl bromide, butan-2-ylamine, and methylsulfanyl chloride under specific reaction conditions like elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituent groups, such as:
- 4-[(BUTAN-2-YL)AMINO]-6-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 4-[(BUTAN-2-YL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE.
Uniqueness
The uniqueness of 4-[(BUTAN-2-YL)AMINO]-6-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific combination of substituent groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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